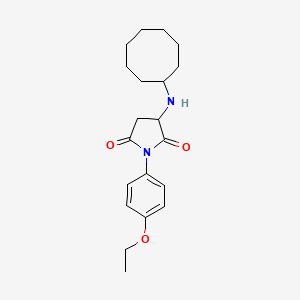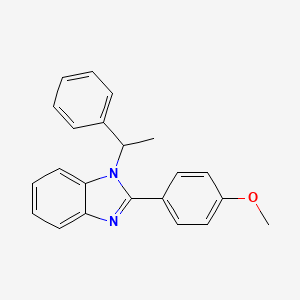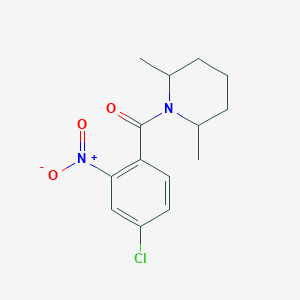
3-(cyclooctylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
Descripción general
Descripción
3-(cyclooctylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, commonly known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-55940 is a potent agonist of the cannabinoid receptors, which are widely distributed throughout the human body and play an essential role in regulating various physiological functions. In
Mecanismo De Acción
CP-55940 acts as a potent agonist of the cannabinoid receptors, which are widely distributed throughout the human body. The cannabinoid receptors are G protein-coupled receptors that play an essential role in regulating various physiological functions, including pain sensation, inflammation, and immune function. CP-55940 binds to the cannabinoid receptors and activates intracellular signaling pathways, leading to the modulation of various physiological functions.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have potent analgesic and anti-inflammatory effects in preclinical studies. CP-55940 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, CP-55940 has been shown to modulate immune function by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-55940 has several advantages for lab experiments. It is a potent and selective agonist of the cannabinoid receptors, making it an ideal tool for studying the physiological functions of these receptors. CP-55940 is also highly stable and can be easily synthesized in large quantities, making it readily available for research purposes. However, CP-55940 also has some limitations for lab experiments. It has a short half-life, which can make it challenging to study its long-term effects. Additionally, CP-55940 has a high affinity for the cannabinoid receptors, which can lead to receptor desensitization and downregulation with prolonged use.
Direcciones Futuras
CP-55940 has significant potential for therapeutic applications, and future research should focus on exploring its efficacy and safety in clinical trials. Additionally, further studies are needed to elucidate the long-term effects of CP-55940 and its potential for inducing receptor desensitization and downregulation. Future research should also explore the potential use of CP-55940 in combination with other drugs to enhance its therapeutic efficacy. Finally, further studies are needed to explore the potential use of CP-55940 in the treatment of various neurological disorders and cancer.
Conclusion:
In conclusion, CP-55940 is a synthetic cannabinoid compound that has significant potential for therapeutic applications. It is a potent agonist of the cannabinoid receptors and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. CP-55940 has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential therapeutic applications of CP-55940 and its long-term effects.
Aplicaciones Científicas De Investigación
CP-55940 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. CP-55940 has also been investigated for its potential use in the treatment of various neurological disorders, including multiple sclerosis, epilepsy, and Parkinson's disease. Additionally, CP-55940 has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-(cyclooctylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-2-25-17-12-10-16(11-13-17)22-19(23)14-18(20(22)24)21-15-8-6-4-3-5-7-9-15/h10-13,15,18,21H,2-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTZHYXEWPNOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(4-methylphenyl)-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927272.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(2,5-dimethylphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3927279.png)

![(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B3927292.png)

![10-butyryl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927309.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3927310.png)

![2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3927331.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}propanamide](/img/structure/B3927339.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B3927345.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B3927354.png)
![N~1~-cyclopropyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3927359.png)
![4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927366.png)